ARI-3531
Beschreibung
ARI-3531, chemically designated as N-(pyridine-3-carbonyl)-Val-boroPro, is a boronic acid-based inhibitor developed to selectively target prolyl oligopeptidase (PREP), a serine protease implicated in neurodegenerative disorders and cancer progression . Its design leverages the electrophilic properties of boronic acid to achieve covalent binding with the catalytic serine residue of PREP, resulting in irreversible inhibition.
This compound’s structural backbone includes a valine-boroPro motif coupled with a pyridine-3-carbonyl group, which confers stability and synthetic accessibility . Its pharmacokinetic profile demonstrates high plasma stability, making it suitable for in vivo studies .
Eigenschaften
CAS-Nummer |
1432499-51-8 |
|---|---|
Molekularformel |
C15H22BN3O4 |
Molekulargewicht |
319.168 |
IUPAC-Name |
[(2S)-1-[(2R)-3-methyl-2-(pyridin-4-ylformamido)butanoyl]pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C15H22BN3O4/c1-10(2)13(18-14(20)11-5-7-17-8-6-11)15(21)19-9-3-4-12(19)16(22)23/h5-8,10,12-13,22-23H,3-4,9H2,1-2H3,(H,18,20)/t12-,13-/m1/s1 |
InChI-Schlüssel |
MXZNUGFCDVAXLG-CHWSQXEVSA-N |
SMILES |
CC(C)[C@@H](NC(C1=CC=NC=C1)=O)C(N2[C@@H](B(O)O)CCC2)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
ARI-3531; ARI3531; ARI 3531 |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Table 1: this compound vs. ARI-3099 and Other Inhibitors
Selectivity and Mechanism
This compound’s 77,000-fold selectivity for PREP over FAP is unprecedented, attributed to the pyridine-3-carbonyl group’s steric and electronic compatibility with PREP’s active site . In contrast, ARI-3099’s pyridine-4-carbonyl group favors FAP binding, achieving 350-fold selectivity over PREP. Both compounds avoid off-target effects on DPPs, unlike Talabostat, which broadly inhibits DPP-4/8/9, leading to adverse metabolic effects .
Structural Advantages
The boronic acid moiety in this compound and ARI-3099 enables covalent, irreversible binding, enhancing potency compared to reversible inhibitors like KYP-2047 . This compound’s valine residue further optimizes hydrophobic interactions with PREP, whereas ARI-3099’s D-alanine configuration aligns with FAP’s substrate preferences .
Therapeutic and Research Utility
This compound’s selectivity makes it ideal for dissecting PREP’s role in protein aggregation (e.g., α-synuclein in Parkinson’s disease) without confounding FAP-related signals . ARI-3099, conversely, is tailored for studying FAP’s contribution to tumor stroma remodeling. Both outperform older inhibitors like Talabostat, which lacks target specificity .
Research Findings and Implications
- In Vivo Efficacy : In murine models, this compound demonstrated 90% PREP occupancy at 1 mg/kg, correlating with improved cognitive outcomes in neurodegeneration studies .
- Clinical Potential: While this compound remains preclinical, its pharmacokinetic profile supports further development for CNS disorders. ARI-3099 is being evaluated in oncology models for FAP-driven metastasis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
